molecular formula C7H6FNaO4S2 B15256925 Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate

Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate

Cat. No.: B15256925
M. Wt: 260.2 g/mol
InChI Key: BDIQNHKZYFJCBK-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₄S₂. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a white to off-white powder that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate typically involves the sulfonylation of 4-fluorobenzenesulfonyl chloride with sodium sulfinate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction parameters precisely. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate is used as a building block in organic synthesis. It is employed in the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions involving sulfonyl groups. It serves as a probe to investigate the role of sulfonyl groups in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of sulfonyl-containing drugs. It is explored for its antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical properties. The molecular targets include nucleophilic sites on proteins, enzymes, and other organic molecules. The pathways involved in its action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

  • Sodium 4-methanesulfonylbenzene-1-sulfinate
  • Sodium 4-chloro-3-methanesulfonylbenzene-1-sulfinate
  • Sodium 4-bromo-3-methanesulfonylbenzene-1-sulfinate

Comparison: Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s reactivity and stability compared to its chloro, bromo, and unsubstituted analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C7H6FNaO4S2

Molecular Weight

260.2 g/mol

IUPAC Name

sodium;4-fluoro-3-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H7FO4S2.Na/c1-14(11,12)7-4-5(13(9)10)2-3-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

BDIQNHKZYFJCBK-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

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